![molecular formula C12H8N2O B13817705 10H-azepino[1,2-a]benzimidazol-10-one CAS No. 37905-85-4](/img/structure/B13817705.png)
10H-azepino[1,2-a]benzimidazol-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-azepino[1,2-a]benzimidazol-10-one is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring.
準備方法
The synthesis of 10H-azepino[1,2-a]benzimidazol-10-one typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by heating the solutions in alcohol in the presence of potassium carbonate (K₂CO₃) to cyclize the intermediates into the desired azepino[1,2-a]benzimidazole derivatives .
化学反応の分析
10H-azepino[1,2-a]benzimidazol-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe).
科学的研究の応用
10H-azepino[1,2-a]benzimidazol-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor antagonist, making it valuable in biochemical studies.
Industry: It is explored for its use in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 10H-azepino[1,2-a]benzimidazol-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to act as a ligand for the enzyme CYP2D16 and as an antagonist for the subtype A receptor of γ-aminobutyric acid (GABA). These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
10H-azepino[1,2-a]benzimidazol-10-one can be compared with other similar compounds such as imidazo[1,2-a]azepines. While both classes of compounds share a fused ring system, this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties . Similar compounds include:
- Imidazo[1,2-a]azepines
- Diazolo[1,2-a]azepines
- Benzimidazo[1,2-a]azepines
特性
CAS番号 |
37905-85-4 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.20 g/mol |
IUPAC名 |
azepino[1,2-a]benzimidazol-10-one |
InChI |
InChI=1S/C12H8N2O/c15-12-8-4-3-7-11-13-9-5-1-2-6-10(9)14(11)12/h1-8H |
InChIキー |
DRLZWJWLLHPTAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



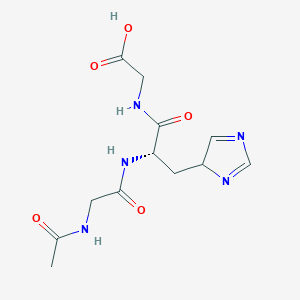
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
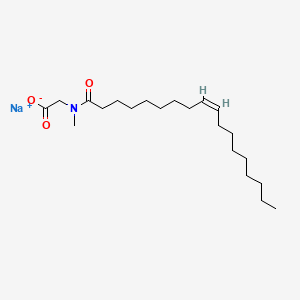

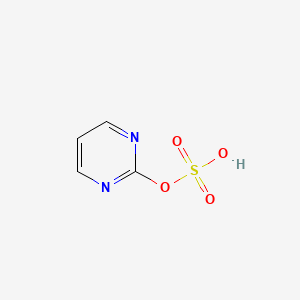
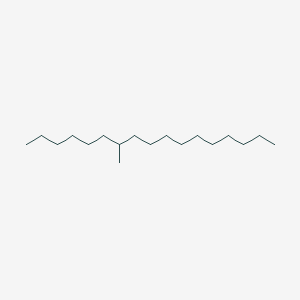
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
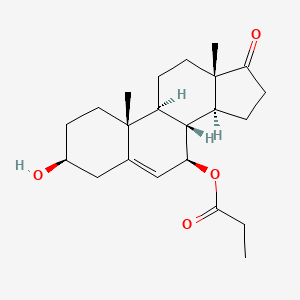
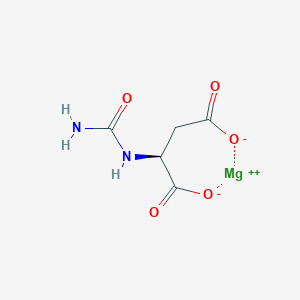
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
